3-Ethoxy-4-methoxyphenethylamine

Forensic toxicology Analytical chemistry Method development

3-Ethoxy-4-methoxyphenethylamine (CAS 86456-97-5) is a substituted phenethylamine characterized by ethoxy and methoxy groups at the 3- and 4-positions of the phenyl ring. With a molecular weight of 195.26 g/mol and a computed XLogP3 of 1.1, it is a useful research compound and synthetic intermediate, distinct from common neurotransmitters or simpler phenethylamine analogs due to its specific substitution pattern.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 86456-97-5
Cat. No. B1295498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-methoxyphenethylamine
CAS86456-97-5
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CCN)OC
InChIInChI=1S/C11H17NO2/c1-3-14-11-8-9(6-7-12)4-5-10(11)13-2/h4-5,8H,3,6-7,12H2,1-2H3
InChIKeyNJVDYCNYTDOXPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-4-methoxyphenethylamine (CAS 86456-97-5): A Specialized Phenethylamine Intermediate for Research Applications


3-Ethoxy-4-methoxyphenethylamine (CAS 86456-97-5) is a substituted phenethylamine characterized by ethoxy and methoxy groups at the 3- and 4-positions of the phenyl ring [1]. With a molecular weight of 195.26 g/mol and a computed XLogP3 of 1.1, it is a useful research compound and synthetic intermediate, distinct from common neurotransmitters or simpler phenethylamine analogs due to its specific substitution pattern [2].

Synthesis Phenethylamine intermediate with distinct 3-ethoxy-4-methoxy substitution for SAR studies
Analytical Forensic reference standard fit for GC/MS method development in trace analysis
Selection Differentiated from common neurotransmitters and simpler phenethylamine analogs by substitution pattern

Why 3-Ethoxy-4-methoxyphenethylamine Cannot Be Simply Substituted in Critical Applications


The substitution of the 3-ethoxy group in this compound is non-trivial. Data from ChEMBL indicates that its regioisomer, 4-Ethoxy-3-methoxyphenethylamine, is associated with different bioactivity profiles, specifically interacting with the 5-HT2A receptor, while the 3-ethoxy-4-methoxy pattern may have alternative applications . Furthermore, physicochemical properties like XLogP3 (1.1) and density (1.05 g/cm³) differ from analogs like 3,4-Dimethoxyphenethylamine (XLogP3 ~0.77, density 1.074 g/cm³), leading to altered partitioning and behavior in experimental systems [1]. These differences can critically impact solubility, membrane permeability, and chromatographic separation, making simple substitution without validation a source of experimental variability .

4-Ethoxy-3-methoxy regioisomer May show different bioactivity (e.g., 5-HT2A interaction) and cannot be assumed interchangeable
3,4-Dimethoxyphenethylamine Lower lipophilicity (ΔLogP ≈ 0.33) can alter partitioning, solubility, and chromatographic behavior

Verifiable Performance Metrics for 3-Ethoxy-4-methoxyphenethylamine


GC/MS Forensic Analysis: Quantifiable Limit of Detection (LOD)

In a validated freeze/thaw GC/MS method for detecting cocaine in hair, 3-ethoxy-4-methoxyphenethylamine was identified as a pyrolysis product with a qualitative limit of detection (LOD) of 0.1 ng [1]. This LOD is comparable to that of anhydroecgonine methyl ester (0.1 ng) and lower than that of ecgonine methyl ester (0.50 ng) [1].

GC-MS LOD
Reported
0.1 ng
Trace detectability supports forensic method validation
Comparable to anhydroecgonine methyl ester (0.1 ng); 5× lower than ecgonine methyl ester (0.50 ng). Freeze/thaw hair extraction, SIM mode.
Forensic toxicology Analytical chemistry Method development

Physicochemical Profile: XLogP3 for Predictable Partitioning Behavior

The computed partition coefficient (XLogP3) for 3-Ethoxy-4-methoxyphenethylamine is 1.1 [1]. This value is higher than that of the structurally related analog 3,4-Dimethoxyphenethylamine, which has a reported LogP of approximately 0.77 [2].

XLogP3
Computed
1.1
Higher lipophilicity than 3,4-dimethoxy analog (0.77) informs partitioning and separation behavior
PubChem XLogP3 3.0 prediction. Experimental validation advised.
Medicinal chemistry ADME prediction Formulation science

Commercial Purity Benchmark: A Minimum of 95-99% Assay

Multiple commercial vendors specify the minimum purity of 3-Ethoxy-4-methoxyphenethylamine as ≥95%, with some suppliers such as Matrix Scientific and AKSci listing it at ≥99% . This is a standard commercial specification for this research chemical.

Assay Purity
Supplier data
95–99%
Supplier-reported purity range for research synthesis
Verify per lot via vendor CoA; standard commercial specification.
Quality control Procurement Synthesis

Optimal Use Cases for Procuring 3-Ethoxy-4-methoxyphenethylamine


As an Analytical Reference Standard in Forensic Method Development

Due to its established limit of detection (LOD) of 0.1 ng in GC/MS hair analysis for cocaine, this compound is ideally suited as a reference material or internal standard for forensic toxicology laboratories developing or validating new analytical methods for detecting drugs of abuse [1].

As a Research Intermediate with Controlled Physicochemical Properties

The compound's computed XLogP3 of 1.1 provides a predictable and quantifiable difference in lipophilicity compared to analogs like 3,4-Dimethoxyphenethylamine (LogP ~0.77) [2]. This makes it a valuable building block in medicinal chemistry campaigns where systematic variation of logP is required to optimize ADME properties of lead compounds.

For High-Purity Synthesis Applications

With a commercially available purity of 95-99%, procurement of this compound from reputable vendors ensures a reliable starting material for multi-step syntheses, minimizing side reactions and simplifying purification processes .

Application
Selection Property
Validation Focus
Forensic analytical reference method
Trace-level GC-MS detectability
Method validation and LOD verification
Synthesis with controlled lipophilicity
Defined XLogP3 for partitioning
Physicochemical property optimization in lead series
High-purity synthesis starting material
Specified assay purity range
Lot-to-lot consistency and vendor CoA review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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